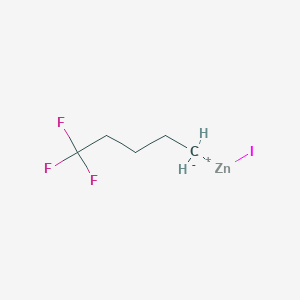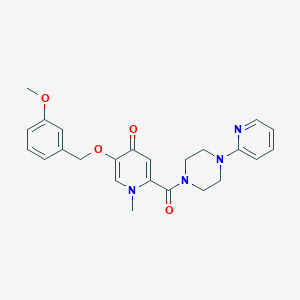
5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
BenchChem offers high-quality 5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Synthesis and Bioactivity
- Synthesis of Pyridine Derivatives: Several studies focus on the synthesis of pyridine and pyrazine derivatives, showcasing their potential in creating a wide range of chemical entities. For example, pyrido[1,2-a]piperazines and their N-methyl derivatives were prepared through condensation reactions, serving as analogues for tetrahydroisoquinolines and protoberberines, indicating the versatility of pyridine structures in chemical synthesis (Richards & Hofmann, 1978).
- Antimicrobial Activity: Pyridine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, new compounds showed variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential of pyridine derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
- Antiproliferative Effect: Research on 4-thiazolidinone-, pyridine-, and piperazine-based conjugates demonstrated potent antiproliferative effects on human leukemic cells, suggesting the application of these compounds in cancer research (Kumar et al., 2014).
- Synthesis of Benzodifuranyl and Triazines: Novel compounds derived from visnaginone and khellinone were synthesized and showed significant anti-inflammatory and analgesic activities, indicating their potential as COX inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Crystal and Molecular Structure Studies
- Studies on crystal and molecular structures, such as the rearrangement of a pentenyl group at a pyridine ring to create a derivative of a newly formed 2-pyridone ring, contribute to our understanding of molecular interactions and can inform the development of new chemical entities (Zugenmaier, 2013).
Mechanism of Action
Target of Action
The primary target of the compound 5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one, also known as 5-[(3-methoxyphenyl)methoxy]-1-methyl-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,4-dihydropyridin-4-one, is the RET (c-RET) protein . This protein plays a crucial role in the development of several types of cancer when it undergoes oncogenic mutations .
Mode of Action
The compound interacts with its target, the RET protein, by inhibiting its activity . This inhibition occurs because the compound has a high affinity for the RET protein, allowing it to bind to the protein and prevent it from carrying out its normal function .
Biochemical Pathways
The inhibition of the RET protein by the compound affects several biochemical pathways. Most notably, it disrupts the signaling pathways that are typically activated by the RET protein, leading to a decrease in cell proliferation . This disruption can have downstream effects on other cellular processes, including cell growth and survival .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties influence its bioavailability. It is soluble in DMSO, which suggests that it can be absorbed into the body when administered . It is insoluble in water, which may affect its distribution within the body . The compound’s pharmacokinetic properties and their impact on its bioavailability are still under investigation.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation. By inhibiting the RET protein, the compound prevents the activation of signaling pathways that promote cell growth and survival . This can lead to a decrease in the growth of cancer cells, thereby potentially slowing the progression of the disease .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s solubility in different solvents can affect its absorption and distribution within the body . Additionally, the compound’s stability may be influenced by factors such as temperature and pH
properties
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-1-methyl-2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-26-16-22(32-17-18-6-5-7-19(14-18)31-2)21(29)15-20(26)24(30)28-12-10-27(11-13-28)23-8-3-4-9-25-23/h3-9,14-16H,10-13,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBURZSBJTSXFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=N3)OCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

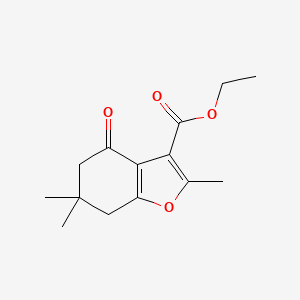
![(6-Chloro-4-{[2-(4-chlorophenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2626786.png)

![N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626789.png)


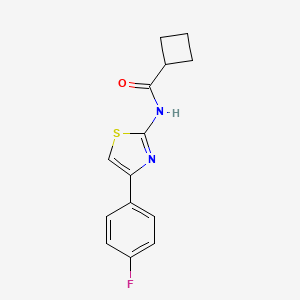

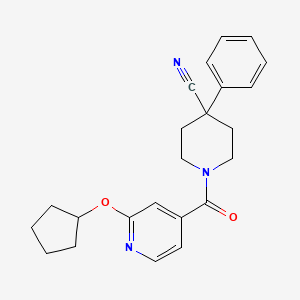
amine hydrochloride](/img/structure/B2626797.png)
![2-((3-allyl-4-oxo-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2626798.png)
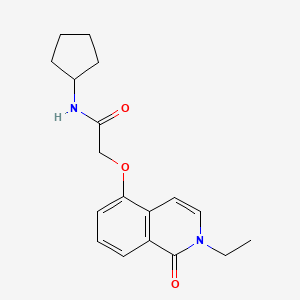
![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2626800.png)
